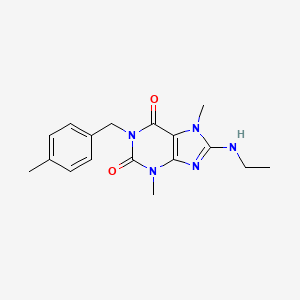
8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cytotoxic Activity
Researchers have investigated the synthesis and cytotoxic activity of various purine derivatives, highlighting their potential in developing anticancer therapies. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic properties against murine leukemia, lung carcinoma, and human leukemia cell lines (Deady et al., 2003). Such studies underscore the importance of purine derivatives in medicinal chemistry, particularly in cancer research.
Antiviral and Antitumor Activity
Purine derivatives have also been synthesized to explore their antiviral and antitumor activities. Novel heterocycles, including purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, demonstrated activity against leukemia and potential for vascular relaxation, although with variable efficacy (Ueda et al., 1987). This diversity in biological activity illustrates the complex pharmacological profiles that can be achieved through structural modifications of purine compounds.
Enzymic Oxidation of Purines
The impact of substituents on purine enzymic oxidation has been a subject of study, indicating the subtle yet significant effects of structural changes on biochemical pathways. Research into mono- and dimethylamino substituents on purine oxidation provided insights into enzyme-substrate interactions and potential metabolic implications (Bergmann et al., 1961). Understanding these interactions is crucial for designing purine-based drugs with specific metabolic profiles.
特性
IUPAC Name |
8-(ethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-5-18-16-19-14-13(20(16)3)15(23)22(17(24)21(14)4)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJXGSPFHHYSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
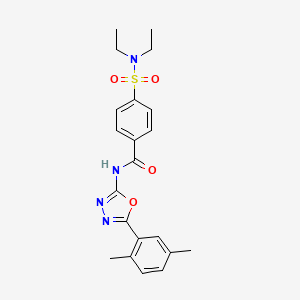

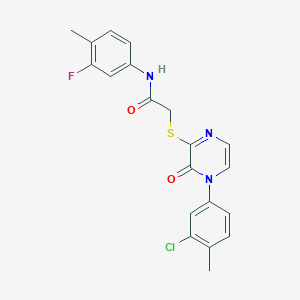

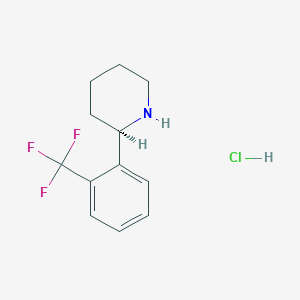

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
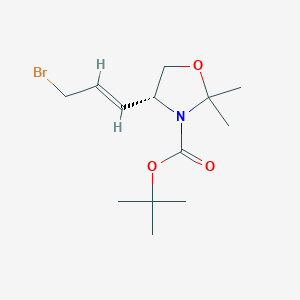
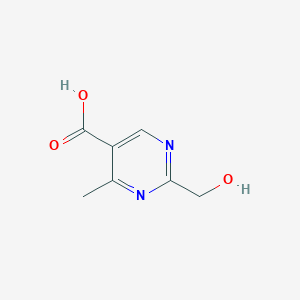
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
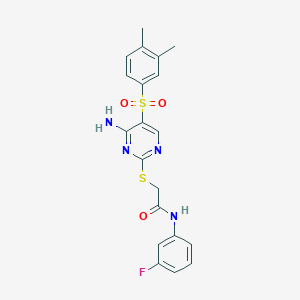
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
